Cas no 2228321-62-6 (1,1,1-trifluoro-3-(methylsulfanyl)propan-2-amine)

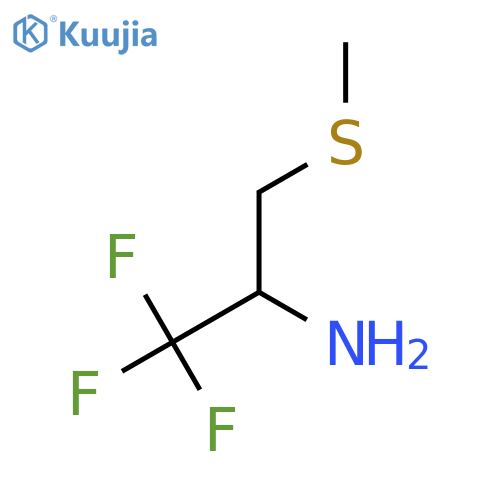

2228321-62-6 structure

商品名:1,1,1-trifluoro-3-(methylsulfanyl)propan-2-amine

1,1,1-trifluoro-3-(methylsulfanyl)propan-2-amine 化学的及び物理的性質

名前と識別子

-

- 1,1,1-trifluoro-3-(methylsulfanyl)propan-2-amine

- OCID190045153311

- 2228321-62-6

- RVLMALHOGROJMH-UHFFFAOYSA-N

- EN300-1928920

-

- インチ: 1S/C4H8F3NS/c1-9-2-3(8)4(5,6)7/h3H,2,8H2,1H3

- InChIKey: RVLMALHOGROJMH-UHFFFAOYSA-N

- ほほえんだ: S(C)CC(C(F)(F)F)N

計算された属性

- せいみつぶんしりょう: 159.03295492g/mol

- どういたいしつりょう: 159.03295492g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 82.4

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 51.3Ų

1,1,1-trifluoro-3-(methylsulfanyl)propan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1928920-0.25g |

1,1,1-trifluoro-3-(methylsulfanyl)propan-2-amine |

2228321-62-6 | 0.25g |

$579.0 | 2023-09-17 | ||

| Enamine | EN300-1928920-1.0g |

1,1,1-trifluoro-3-(methylsulfanyl)propan-2-amine |

2228321-62-6 | 1g |

$1315.0 | 2023-05-27 | ||

| Enamine | EN300-1928920-1g |

1,1,1-trifluoro-3-(methylsulfanyl)propan-2-amine |

2228321-62-6 | 1g |

$628.0 | 2023-09-17 | ||

| Enamine | EN300-1928920-5.0g |

1,1,1-trifluoro-3-(methylsulfanyl)propan-2-amine |

2228321-62-6 | 5g |

$3812.0 | 2023-05-27 | ||

| Enamine | EN300-1928920-10.0g |

1,1,1-trifluoro-3-(methylsulfanyl)propan-2-amine |

2228321-62-6 | 10g |

$5652.0 | 2023-05-27 | ||

| Enamine | EN300-1928920-5g |

1,1,1-trifluoro-3-(methylsulfanyl)propan-2-amine |

2228321-62-6 | 5g |

$1821.0 | 2023-09-17 | ||

| Enamine | EN300-1928920-10g |

1,1,1-trifluoro-3-(methylsulfanyl)propan-2-amine |

2228321-62-6 | 10g |

$2701.0 | 2023-09-17 | ||

| Enamine | EN300-1928920-0.1g |

1,1,1-trifluoro-3-(methylsulfanyl)propan-2-amine |

2228321-62-6 | 0.1g |

$553.0 | 2023-09-17 | ||

| Enamine | EN300-1928920-0.05g |

1,1,1-trifluoro-3-(methylsulfanyl)propan-2-amine |

2228321-62-6 | 0.05g |

$528.0 | 2023-09-17 | ||

| Enamine | EN300-1928920-0.5g |

1,1,1-trifluoro-3-(methylsulfanyl)propan-2-amine |

2228321-62-6 | 0.5g |

$603.0 | 2023-09-17 |

1,1,1-trifluoro-3-(methylsulfanyl)propan-2-amine 関連文献

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

4. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

2228321-62-6 (1,1,1-trifluoro-3-(methylsulfanyl)propan-2-amine) 関連製品

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 152840-81-8(Valine-1-13C (9CI))

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬